molecular formula C29H29N5O4S B2501515 2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide CAS No. 1024317-74-5

2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide

Cat. No. B2501515
CAS RN: 1024317-74-5
M. Wt: 543.64
InChI Key: SPSPQSOFZANLOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. The furan ring could potentially be formed through a Paal-Knorr synthesis or similar method . The imidazoquinazolinone moiety is more complex, and might be formed through a multi-step process involving condensation and cyclization reactions . The sulfanyl group could potentially be introduced through a substitution reaction, while the amide group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan ring is a five-membered ring with an oxygen atom, while the imidazoquinazolinone is a fused ring system containing nitrogen atoms . These rings would likely contribute to the overall stability of the molecule, but could also influence its reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The imidazoquinazolinone moiety could potentially undergo a variety of reactions, including hydrolysis, reduction, and further condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms (oxygen and nitrogen) could allow for hydrogen bonding, which could influence its solubility and boiling/melting points . The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. F6548-3929, with its furan nucleus, has been investigated for antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their effectiveness against bacterial strains. The compound’s antibacterial potential makes it a promising candidate for combating microbial resistance.

Antitumor Properties

In a study, compound 5c (a derivative of F6548-3929) exhibited potent antitumor activities against various tumor cell lines . Its ability to inhibit tumor growth suggests potential applications in oncology research. Further investigations into its mechanism of action and safety profile could reveal valuable insights.

Therapeutic Applications

Furan compounds, including F6548-3929, have diverse therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties . Additionally, furans have been explored for their antidepressant, anti-anxiolytic, and anticancer effects. Researchers continue to explore novel applications in various disease areas.

Platform Chemicals

Beyond pharmaceuticals, furan derivatives serve as platform chemicals. They find applications in the production of resins, agrochemicals, and lacquers . F6548-3929’s unique structure may contribute to the development of novel materials or coatings.

Biomass-Derived Furan Platform Chemicals

Furan platform chemicals (FPCs) derived directly from biomass, such as furfural and 5-hydroxy-methylfurfural, offer sustainable alternatives. These compounds have potential applications beyond fuels and plastics. For instance, 2,5-furandicarboxylic acid, a secondary FPC, has attracted interest for large-scale manufacture .

Future Directions

The study of complex molecules like this one is an active area of research in the field of organic and medicinal chemistry. Such compounds could have potential applications in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-3-24(27(36)31-16-19-12-10-18(2)11-13-19)39-29-33-22-9-5-4-8-21(22)26-32-23(28(37)34(26)29)15-25(35)30-17-20-7-6-14-38-20/h4-14,23-24H,3,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSPQSOFZANLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide

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